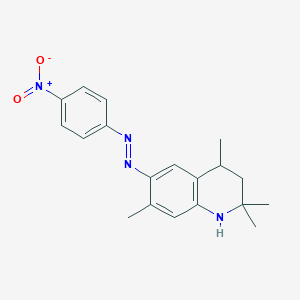
6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline typically involves the diazotization of 4-nitroaniline followed by coupling with 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with the tetrahydroquinoline derivative to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial to achieving high efficiency in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline involves its interaction with molecular targets through the azo group. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of the nitro group allows for redox reactions that can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenylazo-resorcinol
- 4-Nitrophenylazo-catechol
- 4-Nitrophenylazo-graphene
Uniqueness
6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline is unique due to its tetrahydroquinoline backbone, which imparts distinct chemical and physical properties compared to other azo compounds. This structural feature enhances its stability and reactivity, making it particularly valuable in various applications.
Properties
CAS No. |
129385-39-3 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-(2,2,4,7-tetramethyl-3,4-dihydro-1H-quinolin-6-yl)diazene |
InChI |
InChI=1S/C19H22N4O2/c1-12-9-18-16(13(2)11-19(3,4)20-18)10-17(12)22-21-14-5-7-15(8-6-14)23(24)25/h5-10,13,20H,11H2,1-4H3 |
InChI Key |
ISOLDHAMKHKUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)N=NC3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















